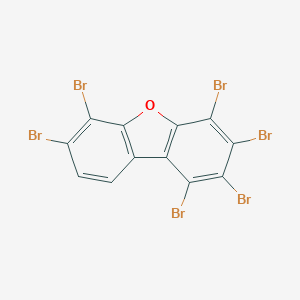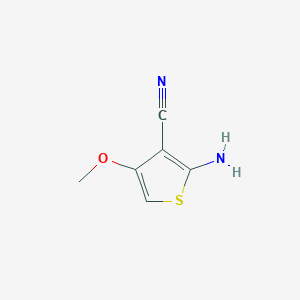![molecular formula C10H18O B027289 [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol CAS No. 104104-38-3](/img/structure/B27289.png)
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol, also known as geraniol, is a natural monoterpenoid alcohol that is found in various plants, including roses, lemongrass, and geraniums. Geraniol has been extensively studied for its various biological activities and is commonly used in the fragrance and flavor industry.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol has been utilized in the enantioselective synthesis of various compounds. For example, it has been used as a catalyst in the enantioselective epoxidation of α,β-enones, leading to the formation of epoxides with high enantioselectivities (Lu et al., 2008). Similarly, its derivatives have been involved in the asymmetric synthesis of (+)-grandisol, a component of the cotton boll weevil's pheromone, demonstrating its utility in producing biologically significant molecules (Hamon & Tuck, 2000).
Organic Synthesis and Compound Development
This compound and its derivatives have shown potential in the development of novel organic synthesis methods. For example, oxidations of specific derivatives have been studied for the production of allylic alcohols and other products, showcasing its versatility in organic chemistry (Gimazetdinov et al., 2018). Additionally, its use in the synthesis of chiral ligands for catalytic reactions further exemplifies its role in the development of new synthetic methods (Alvarez-Ibarra et al., 2010).
Catalysis and Reaction Development
The compound has also been instrumental in catalysis research. For instance, it has been used in the heteropoly acid-catalyzed synthesis of various derivatives through oxonium-ene cyclization, demonstrating its role in environmentally friendly catalytic methods (Anjibabu et al., 2013). Its derivatives have been pivotal in exploring new catalytic reactions and mechanisms, further expanding its utility in the field of chemistry.
Biomimetic Chemistry and Ligand Development
Some derivatives of [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol have been explored for potential use in biomimetic chemistry, particularly as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023). This highlights its potential in developing new materials and compounds that mimic biological systems.
Propriétés
Numéro CAS |
104104-38-3 |
|---|---|
Nom du produit |
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-7-5-9(6-11)10(3,4)8(7)2/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
KMSIDXMGNKQFNQ-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1C(=C[C@H](C1(C)C)CO)C |
SMILES |
CC1C(=CC(C1(C)C)CO)C |
SMILES canonique |
CC1C(=CC(C1(C)C)CO)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)










